molecular formula C16H15IN2O2 B15289171 (3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile CAS No. 474418-71-8

(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile

Cat. No.: B15289171
CAS No.: 474418-71-8
M. Wt: 394.21 g/mol
InChI Key: BJJMERUNJOKSCT-CHWSQXEVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile is a complex organic compound with a unique structure that includes a cyanobut-3-en-2-yl group, an iodophenoxy group, and a methylidenebutanenitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile typically involves multiple steps, including the formation of the cyanobut-3-en-2-yl group, the iodination of the phenoxy group, and the coupling of these intermediates. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.

Scientific Research Applications

(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other cyanobut-3-en-2-yl derivatives, iodophenoxy compounds, and methylidenebutanenitrile analogs.

Uniqueness

What sets (3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile apart is its unique combination of functional groups and stereochemistry, which can result in distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

474418-71-8

Molecular Formula

C16H15IN2O2

Molecular Weight

394.21 g/mol

IUPAC Name

(3R)-3-[3-[(2R)-3-cyanobut-3-en-2-yl]oxy-2-iodophenoxy]-2-methylidenebutanenitrile

InChI

InChI=1S/C16H15IN2O2/c1-10(8-18)12(3)20-14-6-5-7-15(16(14)17)21-13(4)11(2)9-19/h5-7,12-13H,1-2H2,3-4H3/t12-,13-/m1/s1

InChI Key

BJJMERUNJOKSCT-CHWSQXEVSA-N

Isomeric SMILES

C[C@H](C(=C)C#N)OC1=C(C(=CC=C1)O[C@H](C)C(=C)C#N)I

Canonical SMILES

CC(C(=C)C#N)OC1=C(C(=CC=C1)OC(C)C(=C)C#N)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.